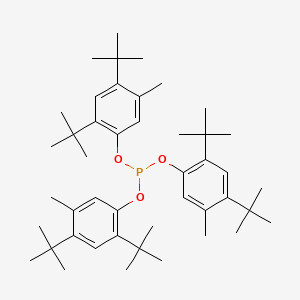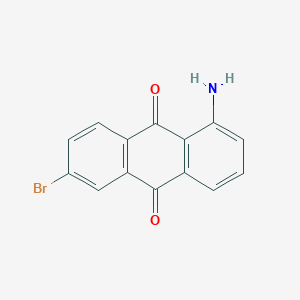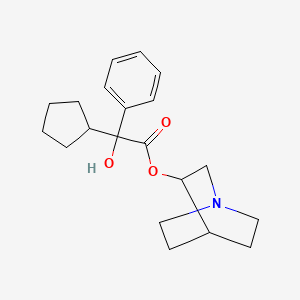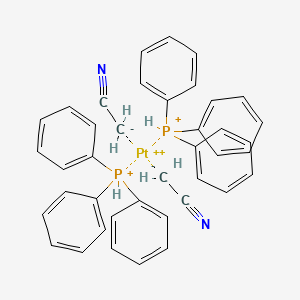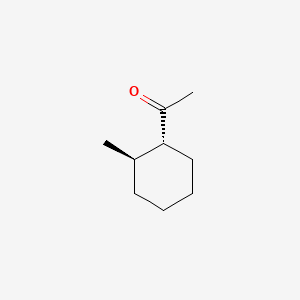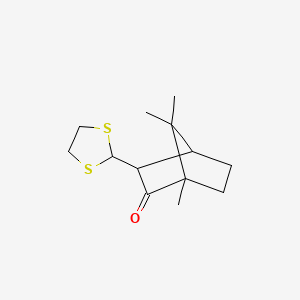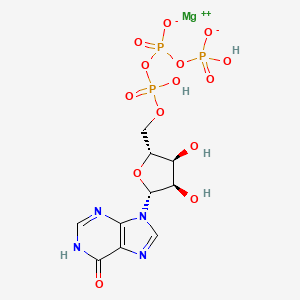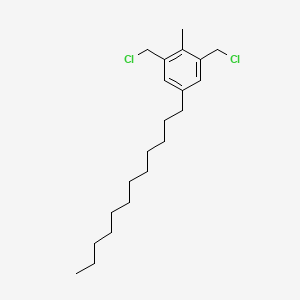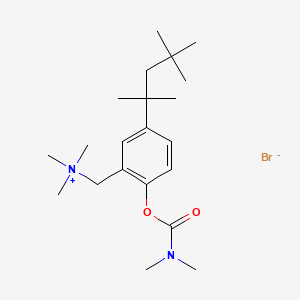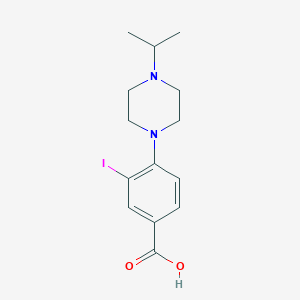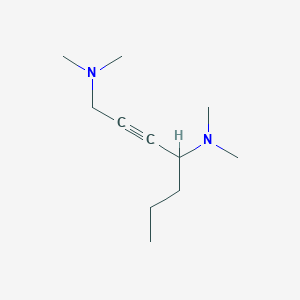
1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl-: is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is a derivative of heptyne, featuring two amine groups at positions 1 and 4 of the heptyne chain, each substituted with four methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Hydroamination of 2-heptyne: : This involves the addition of ammonia or an amine to the triple bond of 2-heptyne under specific conditions, such as high pressure and temperature, in the presence of a catalyst.
Reduction of nitriles: : Starting from a suitable nitrile precursor, the compound can be synthesized through the reduction of the nitrile group to an amine, followed by further functionalization to introduce the methyl groups.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Transition metal catalysts are often used to facilitate the hydroamination reaction.
High-pressure reactors: : To achieve the necessary reaction conditions, high-pressure reactors are employed.
Purification techniques: : The final product is purified using methods such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : Substitution reactions can occur at the amine or alkyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation products: : Aldehydes, ketones, and carboxylic acids.
Reduction products: : Primary, secondary, and tertiary amines.
Substitution products: : Alkylated amines and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- has several scientific research applications, including:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor binding: : Binding to specific receptors, leading to biological responses.
Signal transduction: : Modulating signal transduction pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- is compared with other similar compounds, such as:
1,4-Diaminobutane: : A shorter chain diamine with similar functional groups.
N,N,N',N'-Tetramethyl-1,4-phenylenediamine: : A diamine with a benzene ring instead of an aliphatic chain.
2,5-Dimethyl-1,4-diaminobenzene: : A diamine with a methylated benzene ring.
These compounds differ in their molecular structure, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
5413-13-8 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine |
InChI |
InChI=1S/C11H22N2/c1-6-8-11(13(4)5)9-7-10-12(2)3/h11H,6,8,10H2,1-5H3 |
InChI-Schlüssel |
XUJYEPZGHMOXPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#CCN(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


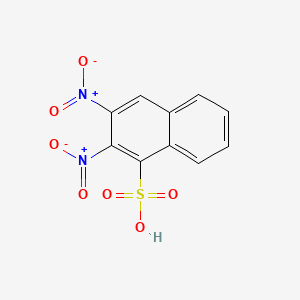
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

